molecular formula C12H27Cl2N3 B1424705 1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride CAS No. 1220020-71-2

1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride

Cat. No.: B1424705
CAS No.: 1220020-71-2
M. Wt: 284.27 g/mol
InChI Key: PAAPVRYXJTWYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C12H27Cl2N3 and its molecular weight is 284.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Piperazine derivatives are known to interact with various protein targets, including transcription factors , which play essential roles in various cellular processes and pathogenesis of diseases.

Mode of Action

It is known that piperazine derivatives can interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity , suggesting they may interact with multiple pathways

Result of Action

Given the known interactions of piperazine derivatives with protein targets , it is likely that this compound would have significant effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase and acetylcholinesterase, influencing their activity. These interactions can lead to changes in the levels of neurotransmitters and other signaling molecules, thereby affecting various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of G-protein coupled receptors, leading to alterations in intracellular signaling cascades. Additionally, it can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, it may inhibit monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing synaptic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and air can lead to its degradation, which may affect its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhancing cognitive function or reducing anxiety-like behavior. At high doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into metabolites. These metabolites can further interact with other biochemical pathways, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in certain tissues, such as the liver and kidneys, where it may undergo further metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it may interact with enzymes and other biomolecules. These interactions can affect the compound’s activity and function, contributing to its overall biochemical effects .

Properties

IUPAC Name

1-methyl-4-(2-piperidin-3-ylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3.2ClH/c1-14-7-9-15(10-8-14)6-4-12-3-2-5-13-11-12;;/h12-13H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAPVRYXJTWYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.